molecular formula C15H16N2O3S B5830925 2-[Benzenesulfonyl(benzyl)amino]acetamide

2-[Benzenesulfonyl(benzyl)amino]acetamide

Cat. No.: B5830925
M. Wt: 304.4 g/mol
InChI Key: SSFIZOVGEJLDTI-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl(benzyl)amino]acetamide is an organic compound with the molecular formula C15H15NO3S It is characterized by the presence of a benzenesulfonyl group attached to a benzylamino moiety, which is further connected to an acetamide group

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c16-15(18)12-17(11-13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIZOVGEJLDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzenesulfonyl(benzyl)amino]acetamide typically involves the reaction of benzenesulfonyl chloride with benzylamine to form the intermediate benzenesulfonyl benzylamine. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl(benzyl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies.

    Medicine: Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Benzenesulfonyl(benzyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzenesulfonyl(methyl)amino]acetamide
  • 2-[Benzenesulfonyl(phenyl)amino]acetamide
  • 2-[Benzenesulfonyl(ethyl)amino]acetamide

Uniqueness

2-[Benzenesulfonyl(benzyl)amino]acetamide is unique due to the presence of the benzyl group, which can enhance its interactions with certain molecular targets compared to its methyl or ethyl analogs.

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